The individual amino acids that constitute L-Valyl-L-cysteinyl-L-cysteinyl-L-serine can be sourced from dietary proteins. Valine and serine are essential amino acids that must be obtained from food, while cysteine is semi-essential, meaning it can be synthesized in the body under certain conditions. Common sources of these amino acids include meat, eggs, dairy products, legumes, and nuts.
L-Valyl-L-cysteinyl-L-cysteinyl-L-serine falls under the classification of biologically active peptides, which are known for their various physiological effects. Peptides like this one are often studied for their potential therapeutic applications in areas such as immunology and cancer research.
The synthesis of L-Valyl-L-cysteinyl-L-cysteinyl-L-serine typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.
The molecular formula for L-Valyl-L-cysteinyl-L-cysteinyl-L-serine is . The structure features:
The molecular weight of L-Valyl-L-cysteinyl-L-cysteinyl-L-serine is approximately 396.52 g/mol. Its three-dimensional structure influences its biological activity and interaction with other molecules.
L-Valyl-L-cysteinyl-L-cysteinyl-L-serine can undergo several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for L-Valyl-L-cysteinyl-L-cysteinyl-L-serine primarily involves its interactions with biological targets through receptor binding and modulation of enzymatic activity.
Studies suggest that peptides containing cysteine can enhance antioxidant defenses by modulating glutathione levels in cells .
L-Valyl-L-cysteinyl-L-cysteinyl-L-serine has several scientific uses:
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